molecular formula C15H11N3O3S2 B2958927 (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902330-94-3

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2958927
M. Wt: 345.39
InChI Key: RVLWJIVGQSQNTN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on quinoxaline, thiazine, and oxazine derivatives, including compounds similar to "(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid", highlights their importance due to pharmacological importance and applications in materials science. These derivatives serve as scaffolds for the synthesis of solar cells, dyes, pigments, organic semiconductors, and chemical switches. The catalyst-free, green synthesis approaches for these compounds, such as those conducted in water under ultrasound irradiation, underscore their relevance in environmentally friendly chemical processes (Mishra et al., 2019).

Antimicrobial Applications

Certain derivatives of thioxothiazolidin compounds have shown promising antimicrobial activities. For instance, thiosemicarbazides have been used to synthesize new heterocycles with profound therapeutic potentials against significant diseases, demonstrating the versatile applications of these compounds in developing antimicrobial agents (Azab & Saad, 2016).

Corrosion Inhibition

Compounds structurally related to "(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" have been evaluated for their efficacy in corrosion inhibition. Quinoxaline-based propanones have shown potential as inhibitors for mild steel corrosion in acidic environments, indicating their utility in industrial applications to prevent material degradation (Olasunkanmi & Ebenso, 2019).

Material Science and Organic Synthesis

The solid-phase synthesis of quinoxaline and related analogs through a benzyne intermediate presents a novel approach in material science and organic synthesis. These methodologies open avenues for the creation of diverse organic semiconductors and functional materials, leveraging the unique chemical properties of quinoxaline derivatives (Dixon et al., 2005).

Analytical and Quality Control Applications

The analytical methods developed for quality control of promising active pharmaceutical ingredients among derivatives of quinoxaline- and thioxothiazolidin-based compounds underscore their significance in pharmaceutical manufacturing. These methods ensure the purity and efficacy of pharmaceutical products, highlighting the role of these compounds in medicinal chemistry (Zubkov et al., 2016).

properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-12(20)4-7-18-14(21)11(23-15(18)22)8-9-2-1-3-10-13(9)17-6-5-16-10/h1-3,5-6,8H,4,7H2,(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLWJIVGQSQNTN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

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